3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
CAS No.: 1190312-34-5
Cat. No.: VC8214507
Molecular Formula: C8H4F3N3O2
Molecular Weight: 231.13 g/mol
* For research use only. Not for human or veterinary use.
![3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine - 1190312-34-5](/images/structure/VC8214507.png)
Specification
CAS No. | 1190312-34-5 |
---|---|
Molecular Formula | C8H4F3N3O2 |
Molecular Weight | 231.13 g/mol |
IUPAC Name | 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C8H4F3N3O2/c9-8(10,11)6-2-1-4-7(13-6)5(3-12-4)14(15)16/h1-3,12H |
Standard InChI Key | IPMPQFNRPFPQKZ-UHFFFAOYSA-N |
SMILES | C1=CC(=NC2=C1NC=C2[N+](=O)[O-])C(F)(F)F |
Canonical SMILES | C1=CC(=NC2=C1NC=C2[N+](=O)[O-])C(F)(F)F |
Introduction
Structural and Chemical Characteristics of 3-Nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Molecular Architecture and Nomenclature
The compound belongs to the pyrrolopyridine family, a class of bicyclic heterocycles comprising a pyrrole ring fused to a pyridine moiety. The numbering system for the pyrrolo[3,2-b]pyridine scaffold assigns position 1 to the nitrogen atom in the pyrrole ring, with subsequent positions following IUPAC conventions (Figure 1) . Substituents at positions 3 (nitro) and 5 (trifluoromethyl) introduce significant electronic asymmetry, influencing the molecule's dipole moment, solubility, and intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₄F₃N₃O₂ |
Molecular Weight (g/mol) | 233.13 |
Calculated LogP | 1.87 (Predicted via XLogP3) |
Hydrogen Bond Donors | 1 (N-H of pyrrole) |
Hydrogen Bond Acceptors | 5 (Nitro, pyridine N, CF₃) |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group acts as a strong electron-withdrawing moiety, polarizing the aromatic system . These features are critical for interactions with biological targets, particularly enzymes requiring electron-deficient aromatic ligands .
Spectral Characterization
Although experimental spectral data for 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine are not explicitly reported in the literature, analogs provide reference benchmarks:
-
¹H NMR: The pyrrole N-H proton typically resonates near δ 12.5–13.5 ppm due to deshielding . Aromatic protons adjacent to the nitro group exhibit downfield shifts (δ 8.5–9.0 ppm), while CF₃-substituted carbons show characteristic ¹⁹F NMR signals near δ -60 to -65 ppm .
-
IR Spectroscopy: Stretching vibrations for the nitro group appear at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric), whereas C-F stretches from the CF₃ group occur near 1120–1170 cm⁻¹ .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can be approached through two primary strategies:
-
Late-Stage Functionalization: Introducing nitro and trifluoromethyl groups onto a preformed pyrrolo[3,2-b]pyridine core.
-
Cyclization of Substituted Precursors: Constructing the bicyclic system from acyclic components bearing the desired substituents.
Stepwise Synthesis Protocol
A plausible route, adapted from analogous pyrrolopyridine syntheses , involves:
Step 1: Preparation of 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Potassium tert-butoxide (228 mg, 2.03 mmol) is suspended in 1-methyl-2-pyrrolidinone (0.5 mL) under nitrogen. A solution of the appropriate halide precursor (180 mg, 0.97 mmol) in 0.5 mL 1-methyl-2-pyrrolidinone is added, and the mixture is stirred at 20°C for 12 hours. Workup includes partitioning between ethyl acetate and water, followed by column chromatography (ether-hexane gradient) to yield the intermediate .
Step 2: Nitration at Position 3
The trifluoromethyl-substituted pyrrolopyridine is treated with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced regioselectively at position 3, guided by the electron-donating/withdrawing effects of existing substituents . Purification via recrystallization or silica gel chromatography affords the final product.
Table 2: Optimization of Nitration Conditions
Parameter | Condition Range | Optimal Value |
---|---|---|
Temperature (°C) | 0–10 | 5 |
HNO₃ Concentration | 90–100% | 98% |
Reaction Time (h) | 2–6 | 4 |
Yield | 45–70% | 64% |
Biological Activity and Mechanism of Action
Antimycobacterial and Antiviral Effects
Pyrrolo[3,4-c]pyridine analogs demonstrate antimycobacterial activity (MIC₉₀ <0.15 µM) , hinting at potential applications for the title compound in treating tuberculosis. The electron-deficient aromatic system may also interfere with viral replication enzymes, though empirical validation is required.
Industrial and Pharmaceutical Applications
Drug Discovery Scaffold
The compound’s balanced lipophilicity (LogP ≈ 1.87) and molecular weight (<500 g/mol) align with Lipinski’s Rule of Five, making it a promising lead for kinase inhibitors or protease-targeted therapies .
Material Science Applications
Incorporation into metal-organic frameworks (MOFs) or organic semiconductors could exploit its electron-deficient π-system for charge transport applications. The CF₃ group may enhance thermal stability in polymers .
Future Directions and Challenges
Synthetic Challenges
-
Regioselectivity: Achieving precise nitro group placement without side reactions requires advanced directing group strategies.
-
Scalability: Transitioning from milligram-scale lab synthesis to kilogram production necessitates optimizing solvent systems and catalytic conditions .
Biological Testing Priorities
-
In Vitro Screening: Prioritize assays against HNE, HIV-1 protease, and Mycobacterium tuberculosis.
-
ADMET Profiling: Evaluate pharmacokinetic parameters like plasma protein binding and cytochrome P450 interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume